molecular formula C18H19N5S B610338 8-((2,4-Dimethylphenyl)thio)-3-(pent-4-yn-1-yl)-3H-purin-6-amine CAS No. 1454619-13-6

8-((2,4-Dimethylphenyl)thio)-3-(pent-4-yn-1-yl)-3H-purin-6-amine

Cat. No. B610338
M. Wt: 337.45
InChI Key: IIQUFGUOGYICIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PU-H54 is a purine-based inhibitor of Grp94. Specifically, it is a Grp94-selective resorcinol-based inhibitor isolated through probing of the exclusive binding region of S2 subpocket in Grp94.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 8-((2,4-Dimethylphenyl)thio)-3-(pent-4-yn-1-yl)-3H-purin-6-amine involves the conversion of a starting material, 2,4-dimethylthiophenol, to the final compound through a series of reactions.

Starting Materials
2,4-dimethylthiophenol, 2-bromo-4-methyl-1-pentene, potassium carbonate, hexane, acetonitrile, sodium azide, sodium hydride, 6-chloropurine

Reaction
Step 1: 2,4-dimethylthiophenol is reacted with 2-bromo-4-methyl-1-pentene in the presence of potassium carbonate and hexane to form 2-(2,4-dimethylphenylthio)pent-4-ene., Step 2: 2-(2,4-dimethylphenylthio)pent-4-ene is reacted with sodium azide in acetonitrile to form 2-(2,4-dimethylphenylthio)pent-4-ynenitrile., Step 3: 2-(2,4-dimethylphenylthio)pent-4-ynenitrile is reacted with sodium hydride in DMF to form 3-(pent-4-yn-1-yl)thiophene., Step 4: 3-(pent-4-yn-1-yl)thiophene is reacted with 6-chloropurine in the presence of potassium carbonate and DMF to form 8-((2,4-Dimethylphenyl)thio)-3-(pent-4-yn-1-yl)-3H-purin-6-amine.

properties

IUPAC Name

8-(2,4-dimethylphenyl)sulfanyl-3-pent-4-ynyl-7H-purin-6-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5S/c1-4-5-6-9-23-11-20-16(19)15-17(23)22-18(21-15)24-14-8-7-12(2)10-13(14)3/h1,7-8,10-11,19H,5-6,9H2,2-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYXPUQPGWULJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=NC3=C(N2)C(=N)N=CN3CCCC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2,4-Dimethylphenyl)thio)-3-(pent-4-yn-1-yl)-3H-purin-6-amine

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